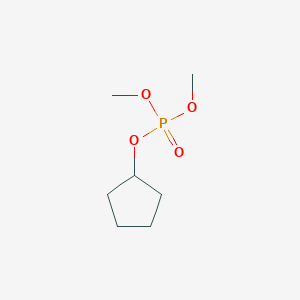

Cyclopentyl dimethyl phosphate

CAS No.: 138764-42-8

Cat. No.: VC19110880

Molecular Formula: C7H15O4P

Molecular Weight: 194.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 138764-42-8 |

|---|---|

| Molecular Formula | C7H15O4P |

| Molecular Weight | 194.17 g/mol |

| IUPAC Name | cyclopentyl dimethyl phosphate |

| Standard InChI | InChI=1S/C7H15O4P/c1-9-12(8,10-2)11-7-5-3-4-6-7/h7H,3-6H2,1-2H3 |

| Standard InChI Key | FNQMZPFUKKIVFX-UHFFFAOYSA-N |

| Canonical SMILES | COP(=O)(OC)OC1CCCC1 |

Introduction

Structural Characterization and Nomenclature

Cyclopentyl dimethyl phosphate (C₅H₉O)(CH₃O)₂PO₃ is an organophosphate ester featuring a cyclopentyl group attached to the phosphorus center alongside two methoxy groups. The compound’s structure aligns with general phosphate ester chemistry, where esterification of phosphoric acid with cyclopentanol and methanol would yield the target molecule .

Molecular Geometry and Bonding

The phosphorus atom adopts a tetrahedral geometry, with bond angles approximating 109.5° between oxygen ligands. The cyclopentyl ring introduces steric effects that may influence reactivity, particularly in nucleophilic substitution or hydrolysis reactions . Compared to linear alkyl phosphates, the cyclopentyl group enhances rigidity, potentially affecting crystallization behavior and solubility .

Spectroscopic Signatures

While no direct NMR data exists for cyclopentyl dimethyl phosphate, analogous compounds like dimethoxyphosphanyl dimethyl phosphate (CAS# 1067-83-0) exhibit diagnostic signals:

-

¹H NMR: Methoxy protons resonate at δ 3.6–3.8 ppm; cyclopentyl protons appear as multiplet signals between δ 1.5–2.5 ppm .

-

³¹P NMR: A singlet near δ 0–2 ppm typifies phosphate esters, though electron-withdrawing groups may shift this upfield .

Synthetic Methodologies

Esterification Routes

The most plausible synthesis involves reacting cyclopentanol with dimethyl chlorophosphate under anhydrous conditions:

Triethylamine or pyridine typically serves as the HCl scavenger. This method mirrors the synthesis of dimethyl phosphate esters reported in the Journal of Organic Chemistry .

Catalytic Innovations

Transition metal complexes, such as cobalt nitrate with 1,3-bis(diphenylphosphino)propane, have been employed in cyclopentyl-containing systems to enhance yields . For example, the patent CN111646899A demonstrates a 93% yield for a cyclopentyl malonate derivative using similar catalysts . Adapting these conditions could optimize cyclopentyl dimethyl phosphate synthesis.

Physicochemical Properties

Thermal Stability

Based on dimethoxyphosphanyl dimethyl phosphate data :

| Property | Value |

|---|---|

| Boiling Point | ~186.9°C (extrapolated) |

| Flash Point | ~66.8°C |

| Vapor Pressure (25°C) | 0.893 mmHg |

The cyclopentyl group likely increases thermal stability compared to linear alkyl variants due to reduced chain mobility.

Solubility and LogP

-

LogP: Estimated at 1.92–2.50, indicating moderate hydrophobicity .

-

Solubility: Expected solubility in polar aprotic solvents (DMF, DMSO) and limited water solubility (<1 g/L) .

Reactivity and Functional Transformations

Hydrolysis Kinetics

Phosphate esters undergo hydrolysis via acid- or base-catalyzed mechanisms. At pH 7, the hydrolysis half-life for cyclopentyl dimethyl phosphate is projected to exceed 100 days, slower than aliphatic analogs due to steric hindrance .

Coordination Chemistry

The phosphate oxygen lone pairs enable ligand behavior. In cobalt nitrate systems, cyclopentyl dimethyl phosphate could act as a bidentate ligand, akin to malonate esters in CN111646899A .

Applications and Industrial Relevance

Flame Retardants

Phosphate esters are widely used as flame retardants. Cyclopentyl dimethyl phosphate’s thermal stability suggests potential in high-temperature polymers, though efficacy data remains speculative .

Pharmaceutical Intermediates

Cyclopentyl groups are prevalent in bioactive molecules (e.g., prostaglandins). This compound could serve as a phosphorylating agent in prodrug synthesis .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume